Methyl 5-(((tert-butoxycarbonyl)amino)methyl)furan-2-carboxylate
Description
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)furan-2-carboxylate (CAS: 432550-39-5, molecular formula: C₁₂H₁₇NO₅, molecular weight: 255.27 g/mol) is a furan-based compound featuring a methyl carboxylate group at position 2 and a Boc (tert-butoxycarbonyl)-protected aminomethyl substituent at position 5 of the furan ring . Its structural simplicity and functional versatility enable applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(15)13-7-8-5-6-9(17-8)10(14)16-4/h5-6H,7H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWFXPQEQQWZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(O1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde Oxidation and Methyl Ester Formation
The synthesis begins with 5-formylfuran-2-carboxylic acid, which is esterified using methanol under acidic conditions (e.g., H2SO4) to yield methyl 5-formylfuran-2-carboxylate. This step achieves near-quantitative conversion due to the reactivity of the furan carboxylic acid group.
Reductive Amination of the Formyl Group
The aldehyde moiety is converted to the aminomethyl group via reductive amination:
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Schiff base formation : Treatment with ammonium acetate in methanol generates the imine intermediate.
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Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the primary amine at room temperature, yielding methyl 5-(aminomethyl)furan-2-carboxylate.
Reaction Conditions :
Boc Protection of the Primary Amine
The free amine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine or DMAP):
Optimized Parameters :
Nucleophilic Substitution Approach via Hydroxymethyl Intermediate
Hydroxymethylation of Furan-2-carboxylate
Methyl 5-(hydroxymethyl)furan-2-carboxylate is prepared by reducing 5-formylfuran-2-carboxylate with NaBH4 in methanol.
Halogenation to 5-(Bromomethyl) Derivative
The hydroxymethyl group is converted to bromomethyl using PBr3 in anhydrous DCM:
Key Considerations :
Azide Substitution and Reduction
Boc Protection
Identical to Section 2.3, yielding the target compound in 85–90% efficiency.
Reductive Amination of Aldehyde Precursors
Direct Amination of 5-Formylfuran-2-carboxylate
Alternative to Section 2.2, the aldehyde is directly subjected to reductive amination with Boc-protected hydroxylamine:
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Oxime formation : Reacting with Boc-NHOH generates the protected oxime.
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Hydrogenation : H2/Pd-C in ethanol reduces the oxime to the Boc-aminated product.
Advantages :
Industrial-Scale Synthesis and Continuous Flow Methods
Continuous-Flow Esterification and Protection
Industrial protocols utilize flow reactors for enhanced heat/mass transfer:
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Esterification module : 5-Formylfuran-2-carboxylic acid and methanol are mixed in a coiled tube reactor (60°C, 10 min residence time).
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Reductive amination module : A packed-bed reactor with immobilized NaBH3CN achieves 95% conversion.
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Boc protection module : Boc2O is introduced via T-mixer, with reaction completion in <5 minutes.
Throughput : 1–5 kg/day per reactor unit.
Comparative Analysis of Methodologies
| Parameter | Reductive Amination | Nucleophilic Substitution | Continuous Flow |
|---|---|---|---|
| Yield | 65–72% | 70% (over 2 steps) | 85–90% |
| Purity | ≥95% | ≥90% | ≥98% |
| Scalability | Lab-scale | Lab-scale | Industrial |
| Key Advantage | Minimal steps | Avoids aldehyde intermediates | High throughput |
| Disadvantage | Sensitivity to moisture | Lengthy synthesis | High capital cost |
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The methyl ester moiety undergoes hydrolysis under basic conditions to yield carboxylic acid derivatives. This reaction is critical for further functionalization:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| LiOH, THF/MeOH/H<sub>2</sub>O (3:1:1), RT, 2h | 5-(((Boc-amino)methyl)furan-2-carboxylic acid | 85% | |
| NaOH (aq.), MeOH, reflux, 18h | Same as above | 78% |
The resulting carboxylic acid can form amides, as demonstrated in glycosylation reactions with acetylated fucose/galactose derivatives to produce bioactive conjugates (e.g., compounds 13 and 14 in ).
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the primary amine:
The free amine participates in acylation, sulfonylation, or reductive amination, enabling diversification of the scaffold .
Furan Ring Reactivity
The electron-rich furan ring engages in cross-coupling and cycloaddition reactions:
Suzuki-Miyaura Coupling
Compound A ’s boronic acid derivative (generated via Miyaura borylation) reacts in palladium-catalyzed couplings:
Petasis/Diels-Alder Reaction
The furan ring participates in multi-component reactions to generate heteropolycyclic scaffolds:
| Components | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Allylamine, glyoxylic acid | CH<sub>2</sub>Cl<sub>2</sub>, 20°C, 16h | Tetrahydrobenzo[b]furan derivatives (5-7 ) | 31–75% |
Nucleophilic Substitution and Mitsunobu Reactions
The hydroxymethyl group (after Boc deprotection) undergoes substitution:
Oxidation and Reduction Pathways
Controlled oxidation/reduction modifies the furan ring and side chains:
| Process | Reagents | Product | Outcome | Source |
|---|---|---|---|---|
| Furan ring oxidation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub> | Dihydrofuran epoxide | Enhanced electrophilicity | |
| Ester reduction | LiAlH<sub>4</sub>, THF | 5-(Boc-aminomethyl)furan-2-methanol | Alcohol intermediate |
Scientific Research Applications
The biological activities of methyl 5-(((tert-butoxycarbonyl)amino)methyl)furan-2-carboxylate have been explored in several studies, highlighting its potential as an anticancer and antibacterial agent.
- Anticancer Properties : Research indicates that derivatives of furan compounds exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have shown IC50 values indicating their effectiveness against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines. The structure of this compound suggests that it could possess similar properties due to the presence of the furan moiety, which is known for its bioactivity .
- Antibacterial Activity : Studies on related furan derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the compound's structural features may enhance its interaction with bacterial cell walls or metabolic pathways, leading to effective inhibition of bacterial growth .
Synthetic Utility
This compound serves as a versatile intermediate in organic synthesis:
- Synthesis of Bioactive Compounds : The compound can be utilized to synthesize a variety of biologically active molecules. Its ability to undergo further chemical transformations makes it a valuable building block in the development of new pharmaceuticals .
- Modification Potential : The presence of the tert-butyloxycarbonyl (Boc) group allows for selective deprotection, enabling the introduction of various functional groups. This feature is crucial for tailoring compounds for specific biological activities or enhancing solubility and stability in drug formulations .
Case Studies and Research Findings
Several studies have investigated the applications and effectiveness of this compound and related compounds:
Mechanism of Action
The mechanism of action of Methyl 5-(((tert-butoxycarbonyl)amino)methyl)furan-2-carboxylate involves its interaction with various molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The furan ring can undergo electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared with five key analogues (Table 1), focusing on substituents, molecular properties, and applications.
Key Research Findings
Structural Insights :
- X-ray crystallography of analogues (e.g., ) reveals that bulky substituents like nitro or phenyl groups enhance π-π stacking, whereas the Boc group may limit close packing due to steric hindrance .
- Hirshfeld surface analysis () shows that van der Waals interactions dominate in Boc-containing compounds, with minimal hydrogen bonding contributions .
Biological Activity
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)furan-2-carboxylate (CAS No. 432550-39-5) is a synthetic compound belonging to the furan family, which has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including cytotoxicity, antibacterial properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₇N O₅
- Molecular Weight : 255.27 g/mol
- Synonyms : Methyl 5-(tert-butoxycarbonylamino-methyl)-furan-2-carboxylic acid methyl ester
Biological Activity Overview
This compound exhibits various biological activities, primarily focusing on its cytotoxic and antibacterial properties.
Cytotoxicity
Research indicates that derivatives of methyl furan carboxylates can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving methyl-5-(hydroxymethyl)-2-furan carboxylate demonstrated notable cytotoxicity against HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney) cells. The IC₅₀ values for these compounds were reported as follows:
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| Methyl 5-Hydroxymethyl-2-Furan Carboxylate | HeLa | 62.37 |
| Methyl 5-Hydroxymethyl-2-Furan Carboxylate | HepG2 | Not specified |
| Methyl 5-Hydroxymethyl-2-Furan Carboxylate | Vero | Not specified |
The above shows the potential of these compounds in anticancer applications, although specific data for this compound remains limited.
Antibacterial Activity
The antibacterial properties of related furan compounds have been documented, with some exhibiting minimal inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria. For example, methyl-5-(hydroxymethyl)-2-furan carboxylate was reported to have an MIC of 1.00 µg/mL against Staphylococcus aureus ATCC25923, indicating strong antibacterial activity.
Case Studies
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Cytotoxicity Against Cancer Cells :
A study published in the Oriental Journal of Chemistry detailed the synthesis and biological activity of derivatives of methyl furan carboxylates. The most potent derivative exhibited significant cytotoxicity against HeLa cells with an IC₅₀ value of 62.37 µg/mL, suggesting that modifications to the furan structure can enhance biological activity . -
Antibacterial Studies :
Another study focused on the antibacterial effects of furan derivatives showed promising results against various bacterial strains. The compound's structure allows it to interact effectively with bacterial membranes, leading to cell lysis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 5-(((tert-butoxycarbonyl)amino)methyl)furan-2-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves introducing the Boc-protected aminomethyl group to the furan ring. Key steps include:
- Alkylation : Reacting 5-(aminomethyl)furan-2-carboxylate derivatives with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., NaHCO₃) to install the Boc group .
- Esterification : Methylation of the carboxylic acid precursor using methanol and catalytic sulfuric acid or via diazomethane .
- Optimization : Use polar aprotic solvents (e.g., THF or DMF), controlled temperatures (0–25°C), and inert atmospheres to minimize side reactions. Yield improvements are achieved by employing anhydrous conditions and stoichiometric excess of Boc reagents .
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and furan ring substitution pattern. Coupling constants in ¹H NMR verify regioselectivity .
- Mass Spectrometry (HRMS or ESI-MS) : Validates molecular weight and detects impurities.
- HPLC : Assesses purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How does the tert-butoxycarbonyl (Boc) protecting group influence the reactivity and stability of this compound under acidic or basic conditions?
- Methodological Answer :
- Acidic Conditions : The Boc group is labile to trifluoroacetic acid (TFA) or HCl in dioxane, enabling selective deprotection without cleaving the methyl ester. Stability tests (TLC monitoring) are recommended to avoid premature deprotection during synthesis .
- Basic Conditions : The methyl ester may hydrolyze under strong bases (e.g., NaOH), while the Boc group remains intact. Use mild bases (e.g., K₂CO₃) in biphasic systems (water/CH₂Cl₂) to preserve both functional groups .
Q. What strategies can be employed to mitigate side reactions such as ester hydrolysis or Boc deprotection during the synthesis of this compound?
- Methodological Answer :
- Ester Stability : Avoid prolonged exposure to aqueous bases. Use anhydrous solvents and low temperatures during Boc installation .
- Boc Protection : Conduct reactions under nitrogen to prevent acid-catalyzed decomposition. Add scavengers (e.g., DMAP) to quench residual acids .
- Workup : Neutralize reaction mixtures with weak acids (e.g., citric acid) and purify via flash chromatography (silica gel, hexane/EtOAc gradients) .
Q. In what ways can this compound serve as a precursor in the synthesis of biologically active molecules or pharmaceutical intermediates?
- Methodological Answer :
- Peptide Mimetics : The Boc-protected amine enables incorporation into peptidomimetic scaffolds via amide coupling (e.g., EDC/HOBt) .
- Heterocyclic Libraries : Suzuki-Miyaura cross-coupling with boronic acids (e.g., ) functionalizes the furan ring for kinase inhibitor synthesis .
- Prodrug Design : The ester moiety can be hydrolyzed in vivo to release active carboxylic acids .
Data Analysis & Contradiction Resolution
Q. How can researchers resolve discrepancies in reported synthetic yields of this compound when varying reaction parameters such as solvent systems or catalysts?
- Methodological Answer :
- DOE (Design of Experiments) : Systematically vary solvents (DMF vs. THF), bases (NaH vs. K₂CO₃), and temperatures. Monitor yields via LC-MS to identify optimal conditions .
- Literature Comparison : Contrast protocols from (NaOH in aqueous THF) and (NaH in anhydrous THF). Anhydrous conditions in improve reproducibility for moisture-sensitive steps .
Q. What methodologies are recommended for introducing additional functional groups to the furan ring of this compound without compromising the Boc-protected amine?
- Methodological Answer :
- Electrophilic Substitution : Nitration or halogenation at the furan 4-position using HNO₃/AcOH or NBS (N-bromosuccinimide) .
- Cross-Coupling : Pd-catalyzed Miyaura borylation (e.g., with bis(pinacolato)diboron) installs boronic esters for subsequent Suzuki reactions .
- Protection : Temporarily silylate the Boc group (e.g., TBSCl) to shield it during harsh reactions .
Computational & Mechanistic Insights
Q. How can computational chemistry tools aid in predicting the reactivity and regioselectivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT Calculations : Model transition states to predict electrophilic attack preferences (e.g., furan C3 vs. C4 positions). Software like Gaussian or ORCA provides activation energy comparisons .
- Molecular Dynamics : Simulate solvation effects on reaction pathways (e.g., THF vs. DMSO) to guide solvent selection .
- Machine Learning : Platforms like Pistachio or Reaxys predict feasible reactions and side products based on historical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
